3-Methoxy-N-(trimethylsilyl)benzamide
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Overview
Description
3-Methoxy-N-(trimethylsilyl)benzamide is a chemical compound with the molecular formula C11H17NO2Si. It is a benzamide derivative characterized by the presence of a methoxy group at the third position of the benzene ring and a trimethylsilyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-N-(trimethylsilyl)benzamide can be achieved through the direct condensation of 3-methoxybenzoic acid with trimethylsilylamine under suitable reaction conditions. This process typically involves the use of a catalyst and may be carried out under ultrasonic irradiation to enhance the reaction efficiency . Another method involves the alkylation of N,N-dialkyl benzamides with methyl sulfides promoted by lithium diisopropylamide (LDA) under transition metal-free conditions .
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often employs green and efficient pathways. These methods focus on using recoverable catalysts, low reaction times, and eco-friendly processes to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Alkylation Reactions: The trimethylsilyl group can be replaced by other alkyl groups under suitable conditions.
Common Reagents and Conditions:
Lithium Diisopropylamide (LDA): Used for alkylation reactions.
Lewis Acid Catalysts: Employed in condensation reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed:
Substituted Benzamides: Formed through substitution reactions.
Quinones and Amines: Resulting from oxidation and reduction reactions, respectively.
Scientific Research Applications
3-Methoxy-N-(trimethylsilyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-(trimethylsilyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a negative regulator of adipogenesis by catalyzing poly-ADP-ribosylation of histone H2B, thereby inhibiting the expression of pro-adipogenetic genes . This action highlights its potential role in regulating metabolic processes and cellular functions.
Comparison with Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
Comparison: 3-Methoxy-N-(trimethylsilyl)benzamide is unique due to the presence of both methoxy and trimethylsilyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications .
Properties
CAS No. |
61511-54-4 |
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Molecular Formula |
C11H17NO2Si |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-methoxy-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C11H17NO2Si/c1-14-10-7-5-6-9(8-10)11(13)12-15(2,3)4/h5-8H,1-4H3,(H,12,13) |
InChI Key |
TZOQSNRNBFOTIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N[Si](C)(C)C |
Origin of Product |
United States |
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